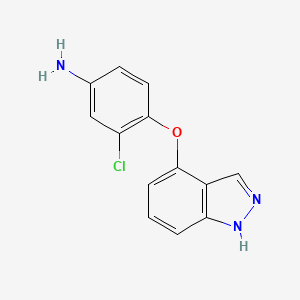

4-((1H-Indazol-4-yl)oxy)-3-chloroaniline

Description

Structure

3D Structure

Properties

CAS No. |

1033810-14-8 |

|---|---|

Molecular Formula |

C13H10ClN3O |

Molecular Weight |

259.69 g/mol |

IUPAC Name |

3-chloro-4-(1H-indazol-4-yloxy)aniline |

InChI |

InChI=1S/C13H10ClN3O/c14-10-6-8(15)4-5-13(10)18-12-3-1-2-11-9(12)7-16-17-11/h1-7H,15H2,(H,16,17) |

InChI Key |

RBPGUVBTSYWXGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)OC3=C(C=C(C=C3)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 1h Indazol 4 Yl Oxy 3 Chloroaniline and Analogues

General Synthetic Strategies and Reaction Pathways

The overarching strategy for synthesizing 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline and its analogues typically revolves around two primary disconnections: the formation of the indazole ring system and the creation of the ether linkage between the indazole and the chloroaniline fragments.

The formation of the indazole ring can be achieved through various cyclization reactions. A common pathway involves the cyclization of an appropriately substituted o-hydrazinocinnamic acid or the reaction of ortho-halogenated benzaldehydes with hydrazine. Another prevalent method is the reductive cyclization of ortho-nitrobenzylidene amines.

The ether linkage is most commonly formed via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a hydroxy-substituted indazole with an activated halo-aromatic compound, typically a fluoro-nitrobenzene derivative, in the presence of a base. The strong electron-withdrawing effect of the nitro group facilitates the displacement of the fluoride ion by the indazole alkoxide. The final step is typically the reduction of the nitro group to the desired aniline (B41778).

Key Starting Materials and Precursors

The synthesis of this compound relies on the availability of two key precursors: a functionalized indazole and a substituted phenyl ring.

4-Hydroxy-1H-indazole : This is the indazole component that provides the nucleophilic hydroxyl group for the ether linkage formation. Its synthesis can be achieved through various routes, including the treatment of 3-nitrosalicylaldehyde with a reducing agent.

3-Chloro-4-fluoronitrobenzene : This precursor serves as the electrophilic partner in the SNAr reaction. The fluorine atom is an excellent leaving group, activated by the para-nitro group. Its preparation can be accomplished by the chlorination of p-fluoronitrobenzene or through the fluorination of 3,4-dichloronitrobenzene using a fluoride salt like potassium fluoride in a high-boiling solvent.

Reducing Agents : For the final reduction step of the nitro group to an aniline, various reagents can be employed. Common choices include metals like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride), tin(II) chloride, or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source.

| Precursor | Role in Synthesis |

| 4-Hydroxy-1H-indazole | Nucleophile for SNAr reaction (Indazole core) |

| 3-Chloro-4-fluoronitrobenzene | Electrophile for SNAr reaction (Aniline precursor) |

| Iron Powder | Reducing agent for nitro group |

| Hydrazine | Reagent for indazole ring formation |

Multi-step Synthetic Sequences for this compound Synthesis

A common and efficient multi-step synthesis for this compound is outlined below, primarily involving a nucleophilic aromatic substitution followed by a nitro group reduction.

Step 1: Synthesis of 4-((1H-Indazol-4-yl)oxy)-3-chloronitrobenzene

The first key step is the formation of the ether bond. 4-Hydroxy-1H-indazole is reacted with 3-chloro-4-fluoronitrobenzene in a nucleophilic aromatic substitution reaction. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and in the presence of a base. A common base used for this transformation is potassium carbonate (K₂CO₃), which deprotonates the hydroxyl group of the indazole, forming a more potent nucleophile. The reaction mixture is heated to facilitate the substitution.

Step 2: Synthesis of this compound

The second step involves the reduction of the nitro group of the intermediate, 4-((1H-Indazol-4-yl)oxy)-3-chloronitrobenzene, to the primary amine. A widely used and effective method for this transformation on a laboratory scale is the use of iron powder in the presence of a proton source, such as acetic acid or ammonium chloride, in a solvent mixture like ethanol and water. The reaction is typically heated to reflux to drive it to completion. The iron is oxidized while the nitro group is reduced. After the reaction, the iron salts are filtered off, and the product is isolated from the filtrate. This method is often preferred for its relatively mild conditions and cost-effectiveness.

Regioselective Synthesis Approaches

Regioselectivity is a critical aspect in the synthesis of this compound, particularly concerning the formation of the indazole ring and the selective substitution on the aniline precursor.

In the synthesis of substituted indazoles, regioselectivity often arises when using unsymmetrical precursors. For instance, the cyclization of substituted 2-hydrazinobenzonitriles can lead to different isomers, and controlling the reaction conditions is key to obtaining the desired product.

For the aniline portion, the synthesis of the 3-chloro-4-fluoronitrobenzene precursor must be regioselective. When starting from 3,4-dichloronitrobenzene, the fluorination reaction preferentially replaces the chlorine at the 4-position due to the activating effect of the para-nitro group. Similarly, the chlorination of p-fluoronitrobenzene must be directed to the 3-position. The SNAr reaction itself is highly regioselective; the nucleophilic attack by the 4-hydroxy-1H-indazole occurs specifically at the carbon bearing the fluorine atom, which is activated by the para-nitro group.

Novel Synthetic Routes and Method Development

Research into the synthesis of indazoles and their derivatives is ongoing, with a focus on developing more efficient, milder, and environmentally friendly methods.

Photo-redox/Organo Co-catalysis in Aniline Chlorination

A novel approach for the chlorination of anilines involves the use of photo-redox and organo co-catalysis. This method offers excellent selectivity for mono-chlorination and can be applied to complex molecules in the later stages of a synthetic sequence. The mechanism typically involves the generation of a reactive chlorine species under mild conditions using visible light and a photocatalyst, which then selectively chlorinates the aniline ring. This approach can potentially offer a more controlled and efficient alternative to traditional chlorination methods for synthesizing precursors.

Acid-Catalyzed Reactions

Acid catalysis plays a crucial role in the synthesis of the precursor fragments required for assembling this compound. While the final ether linkage is typically formed under basic conditions via nucleophilic aromatic substitution, acid-catalyzed reactions are instrumental in creating the indazole and chloroaniline rings.

For instance, the synthesis of substituted 3-aminoindazoles can be achieved through a sequence that involves a palladium-catalyzed arylation followed by an acidic deprotection and cyclization step to form the indazole ring. organic-chemistry.org Similarly, cobalt-catalyzed syntheses of N-aryl-2H-indazoles have been optimized by using acetic acid as an additive, which was found to be a cost-effective choice for improving reaction yields. nih.gov

In the preparation of the chloroaniline fragment, strong acids are fundamental. The synthesis of 3-chloro-nitro-benzene, a potential precursor to 3-chloroaniline (B41212), can be accomplished by treating 2-chloro-4-nitro-aniline with sodium nitrite in the presence of concentrated sulfuric acid. prepchem.com More broadly, the synthesis of chloroanilines often begins with the nitration of a benzene (B151609) ring, a classic electrophilic aromatic substitution that requires a mixture of concentrated nitric and sulfuric acids. vedantu.com These examples underscore the strategic use of acid catalysis to facilitate key transformations in the synthesis of the essential building blocks. benthamdirect.com

S-Alkylation Procedures

While this compound features an ether (C-O-C) linkage, the synthesis of thioether (C-S-C) analogues is a relevant area of study, particularly in the exploration of structure-activity relationships for kinase inhibitors. The key step to form these analogues would be an S-alkylation reaction, where a sulfur nucleophile attacks an electrophilic partner.

The synthesis of such analogues would likely involve a nucleophilic aromatic substitution (SNAr) reaction between a thiol-containing indazole (e.g., 1H-indazole-4-thiol) and an activated chloro-fluoro-aniline derivative. This process is analogous to the Williamson ether synthesis but forms a thioether bond. The study of related heterocyclic systems, such as the synthesis of quinoxaline thioethers from 2,3-dichloroquinoxaline, provides a procedural basis for this type of transformation. nih.gov The existence of indazole-containing kinase inhibitors with thiomethyl groups, such as 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives, confirms that S-alkylation procedures are utilized in the synthesis of structurally related bioactive molecules. nih.gov

Direct alkylation of the indazole ring itself can occur at the nitrogen atoms. While not an S-alkylation, these N-alkylation reactions are fundamental in modifying the indazole core and are known to produce a mixture of N1 and N2 isomers, with the ratio depending on the specific reaction conditions, such as the base and solvent used. nih.govresearchgate.net

Scalability and Economical Synthesis Considerations

The viability of a compound for pharmaceutical development is heavily dependent on the ability to produce it on a large scale in a cost-effective manner. For this compound, this involves optimizing the synthesis of both the indazole and chloroaniline fragments.

A notable example is the development of a practical, hundred-gram scale synthesis for 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV capsid inhibitor Lenacapavir. nih.govchemrxiv.org This process was designed for large-scale production by starting with the inexpensive 2,6-dichlorobenzonitrile and, crucially, avoiding costly and time-consuming column chromatography for purification. Instead, a more economical recrystallization step was developed, yielding the product in high purity. nih.gov This approach highlights a key principle in scalable synthesis: minimizing complex purification steps.

Similarly, an efficient and economical synthesis of 4-chloro-1H-indazole has been reported starting from the commercially available 3-chloro-2-methylaniline. researchgate.net For the chloroaniline fragment, a patented method for producing 3-chloro-4-fluoroaniline from 3-chloro-4-fluoronitrobenzene via catalytic hydrogenation is highlighted as being simple, reasonable, and suitable for large-scale production with yields exceeding 94% and purity over 99.5%, all while avoiding the use of organic solvents. google.com The ability to perform reactions on a large scale, such as the 20 mmol scale synthesis of N-aryl-2H-indazoles, is a critical factor in process development. nih.gov

| Environmental Impact | Minimizing the use of hazardous or organic solvents is preferred. | Solvent-free catalytic hydrogenation for the chloroaniline fragment synthesis. google.com |

Synthesis of Related Indazole and Chloroaniline Fragments

The synthesis of this compound is contingent upon the efficient preparation of its two core components: a 4-substituted indazole and a 3-chloroaniline derivative. A variety of synthetic pathways exist for these crucial fragments.

Indazole Fragments: The indazole scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors, and numerous methods for its synthesis have been developed. nih.govrsc.orgresearchgate.net These routes often involve the formation of the pyrazole (B372694) ring fused to a benzene ring.

Common synthetic strategies include:

Cyclization of o-Toluidine Derivatives: A classic approach involves the diazotization of an ortho-substituted aniline, such as 3-chloro-2-methylaniline, followed by cyclization to form the indazole ring. researchgate.net

Intramolecular C-H Amination: Silver(I)-mediated intramolecular oxidative C-H amination provides an efficient route to construct a variety of 1H-indazoles. nih.gov

Transition Metal-Catalyzed Reactions: Modern methods frequently employ catalysts based on palladium, copper, rhodium, or cobalt to facilitate C-H activation and C-N/N-N bond formation, leading to the indazole core. nih.govnih.gov

From Arylhydrazones: Arylhydrazones can undergo intramolecular amination or cyclization to yield 1H-indazole derivatives. nih.gov

[3+2] Annulation: The indazole skeleton can be constructed using a [3+2] cycloaddition approach between arynes and hydrazones. organic-chemistry.org

Table of Selected Indazole Synthesis Methods:

| Starting Material(s) | Key Reagents/Conditions | Method Type | Reference |

|---|---|---|---|

| 2-Bromobenzonitriles | Pd catalyst, Benzophenone hydrazone, Acid | Transition-Metal Catalysis / Cyclization | organic-chemistry.org |

| o-Aminobenzonitriles | Organometallic reagents, Cu(OAc)₂ | Metal-Mediated N-N Formation | nih.gov |

| Azobenzenes & Aldehydes | Co(III) catalyst, Acetic acid | C-H Functionalization / Cyclization | nih.gov |

Chloroaniline Fragments: The 3-chloroaniline moiety is typically synthesized from a substituted benzene precursor. A common industrial-scale approach involves the reduction of a corresponding nitroaromatic compound.

Key synthetic routes include:

Reduction of Nitrobenzenes: The most direct route to 3-chloro-4-fluoroaniline involves the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene using a catalyst like Pt/C. This method is noted for its high yield, selectivity, and suitability for large-scale production. google.com

Multi-step Synthesis from Benzene: 3-chloroaniline can be prepared from benzene via a three-step sequence: (1) nitration of benzene to form nitrobenzene, (2) chlorination of nitrobenzene at the meta-position, and (3) reduction of the nitro group to an amine. vedantu.com

From Other Anilines: Substituted chloroanilines can be prepared from other anilines through reactions like diazotization followed by a Sandmeyer reaction to introduce the chloro group. wikipedia.org

Biological Activity and Pharmacological Significance of 4 1h Indazol 4 Yl Oxy 3 Chloroaniline

In Vitro Biological Evaluation Methodologies

Information regarding the specific in vitro assays used to evaluate the biological activity of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline is not available in the public domain.

Inhibition of Protein Kinases by this compound and Analogues

There is no publicly available data on the inhibitory activity of this compound against the specified protein kinases.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

No published studies were found that report the IC50 value or detail the inhibitory effects of this compound on EGFR kinase.

Human Epidermal Growth Factor Receptor 2 (HER2) Kinase Inhibition

There is no available data concerning the inhibitory activity of this compound against HER2 kinase.

Transforming Growth Factor-beta Type I Receptor Kinase (ALK5) Inhibition

No research findings have been published detailing the effects of this compound on ALK5 kinase activity.

Insulin-like Growth Factor-1 Receptor (IGF1R) Inhibition

Data on the inhibition of IGF1R by this compound is not present in the available scientific literature.

No Direct Biological Activity Data Found for this compound in the Specified Contexts

Despite a comprehensive search of scientific literature and databases, there is currently no publicly available information to substantiate that the chemical compound this compound possesses direct biological activity in the specific areas of Cyclin-Dependent Kinase (CDK) inhibition, Checkpoint Kinase 1 (CHK1) inhibition, Tyrosine-protein Kinase Receptor TEK (Tie-2) inhibition, modulation of cellular proliferation, in vitro activity against protozoan parasites, activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, or as a chimeric kinase-histone deacetylase (HDAC) inhibitor.

The compound, identified by its CAS number 1033810-14-8, is commercially available and is categorized under indazoles, a class of heterocyclic organic compounds known for a wide range of biological activities. nih.gov Derivatives of the indazole scaffold have indeed shown promise in various therapeutic areas, including as anti-tumor agents. nih.gov However, the specific molecule , this compound, appears to function primarily as a chemical intermediate in the synthesis of more complex, pharmacologically active molecules rather than being an end-product with direct biological efficacy itself.

In Vitro Anti-tumorigenic Potentials

The anti-cancer properties of various substituted indazole derivatives have been investigated against a panel of human cancer cell lines. These studies, while not directly examining this compound, provide valuable insights into the potential of the indazole ring system in inhibiting cancer cell growth.

For instance, a series of novel 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory effects on several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. nih.gov One of the compounds, designated as 6o , demonstrated a promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.gov Notably, this compound exhibited selectivity, with a significantly lower toxicity towards normal human embryonic kidney cells (HEK-293), showing an IC50 of 33.2 µM. nih.gov Further investigation into its mechanism of action revealed that compound 6o could induce apoptosis and affect the cell cycle, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.gov

The following table summarizes the in-vitro anti-proliferative activity of selected 1H-indazole-3-amine derivatives.

| Compound | K562 (IC50 in µM) | A549 (IC50 in µM) | PC-3 (IC50 in µM) | Hep-G2 (IC50 in µM) | HEK-293 (IC50 in µM) |

| 6o | 5.15 | - | - | - | 33.2 |

| 5-Fu (Control) | - | - | - | - | - |

Data sourced from a study on 1H-indazole-3-amine derivatives. nih.gov The table includes the most promising compound from the series and the control used in the study. A hyphen (-) indicates that specific data was not provided in the source.

In another study, a series of 4-(3-1H-indazolyl)amino quinazoline (B50416) derivatives were developed and identified as potent inhibitors of p21-activated kinase 4 (PAK4), a protein implicated in cancer cell proliferation and survival. nih.gov Compounds 27e , 27g , 27i , and 27j from this series exhibited strong inhibitory activity against PAK4 with IC50 values of 10, 13, 11, and 9 nM, respectively. nih.gov Compound 27e also showed the most potent anti-proliferative activity against A549 lung cancer cells, with an IC50 value of 0.61 µM. nih.gov Mechanistic studies indicated that this compound induced apoptosis and arrested the cell cycle at the G0/G1 phase in A549 cells. nih.gov

The data for these PAK4 inhibitors are presented in the table below.

| Compound | PAK4 Inhibition (IC50 in nM) | A549 Cell Proliferation (IC50 in µM) |

| 27e | 10 | 0.61 |

| 27g | 13 | - |

| 27i | 11 | - |

| 27j | 9 | - |

Data from a study on 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors. nih.gov A hyphen (-) indicates that specific data was not provided in the source.

Broader Biological Activity Spectrum of Related Heterocyclic Scaffolds

The indazole nucleus is a key component in numerous compounds with a wide range of biological activities. nih.gov Beyond their direct anti-tumor effects, indazole derivatives have been explored for various pharmacological applications. drugbank.combldpharm.com The structural versatility of the indazole scaffold allows for its incorporation into molecules targeting different biological pathways. nih.gov

The 1H-indazole-3-amine structure, for example, is recognized as an effective "hinge-binding" fragment, a crucial feature for inhibitors of protein kinases. nih.gov This is exemplified in the drug Linifanib, where the indazole moiety binds to the hinge region of tyrosine kinases. nih.gov Similarly, the 1H-indazole-3-amide structure in Entrectinib is critical for its anti-tumor activity. nih.gov

Research has also focused on diarylamide 3-aminoindazole derivatives as potent pan-BCR-ABL inhibitors, effective against mutations that confer resistance to existing treatments for chronic myeloid leukemia (CML). nih.gov One such compound, AKE-72 , demonstrated high potency against both wild-type BCR-ABL and the T315I mutant, with IC50 values of less than 0.5 nM and 9 nM, respectively. nih.gov This highlights the potential of the indazole scaffold in overcoming drug resistance in cancer therapy.

Furthermore, other heterocyclic systems, often found in conjunction with or as bioisosteric replacements for the indazole ring, exhibit significant biological activities. For instance, 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and evaluated for their anticancer potential against colon (HT-29) and breast (MDA-MB-231) adenocarcinoma cell lines. mdpi.com

The broad spectrum of activity associated with these heterocyclic scaffolds underscores their importance in medicinal chemistry and drug discovery. Their ability to interact with various biological targets, including protein kinases and components of apoptotic pathways, makes them valuable frameworks for the design of novel therapeutic agents. nih.govnih.gov

Mechanistic Investigations of 4 1h Indazol 4 Yl Oxy 3 Chloroaniline

Molecular Binding Modes and Ligand-Protein Interactions

The indazole scaffold is a recognized pharmacophore in the development of kinase inhibitors. unifi.it These compounds typically target the ATP-binding pocket of kinases, a crucial step in their enzymatic activity. The binding of indazole derivatives is often characterized by the formation of key hydrogen bonds with the hinge region of the kinase. bohrium.com For instance, in related indazole derivatives, the indazole nitrogen atoms can act as hydrogen bond donors and acceptors, forming critical interactions with backbone amide and carbonyl groups of hinge residues such as methionine. nih.gov

While detailed crystallographic data for 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline in complex with a specific kinase are not publicly available, the binding mode can be inferred from studies on analogous compounds. For example, molecular docking studies of other indazole derivatives with kinases like BCR-ABL have shown that the indazole ring binds in the ATP-binding site, with the N1 and 3-amino groups forming hydrogen bonds with the hinge region residues Glu316 and Met318. nih.gov The chloro- and indazol-oxy substituents of this compound would be expected to occupy and interact with adjacent hydrophobic pockets, influencing the compound's kinase selectivity profile.

Table 1: Representative Hydrogen Bond Interactions of Indazole Derivatives with Kinase Hinge Regions

| Interacting Residue (Kinase) | Hydrogen Bond Type | Reference |

| Met (Kinase Hinge) | N-H...O | nih.gov |

| Glu (Kinase Hinge) | N-H...O | nih.gov |

| Cys (Kinase Hinge) | N-H...S | General kinase inhibitor binding |

This table is representative of interactions observed with indazole-based kinase inhibitors and may not be specific to this compound.

Conformational Analysis of this compound in Complexes

The three-dimensional conformation of a ligand when bound to its protein target is a critical determinant of its biological activity. For flexible molecules like this compound, the bioactive conformation may differ significantly from its lowest energy state in solution.

Without a specific crystal structure of a this compound-protein complex, a detailed conformational analysis is speculative. However, it is anticipated that the ether linkage would provide a degree of rotational freedom, allowing the 3-chloroaniline (B41212) moiety to adopt a conformation that maximizes favorable interactions within the binding pocket. Computational modeling techniques, such as molecular dynamics simulations, could provide valuable insights into the likely bound conformations of this compound.

Cellular Pathway Modulation

As kinase inhibitors, indazole derivatives can modulate a variety of cellular pathways that are dependent on the activity of the targeted kinases. These pathways are often central to cell proliferation, survival, and differentiation.

One of the key cellular processes affected by kinase inhibitors is apoptosis, or programmed cell death. By inhibiting pro-survival signaling pathways, these compounds can lower the threshold for apoptosis, leading to the elimination of cancer cells. For example, a related indazole derivative, CHMFL-ABL-121, has been shown to induce apoptosis in chronic myeloid leukemia cells. bohrium.com

Another critical cellular pathway that can be modulated is the cell cycle. Kinases play a pivotal role in regulating the progression of cells through the different phases of the cell cycle (G1, S, G2, and M). Inhibition of these kinases can lead to cell cycle arrest at specific checkpoints. For instance, CHMFL-ABL-121 was also found to cause cell cycle arrest at the G0/G1 phase. bohrium.com

Table 2: Potential Cellular Effects of Indazole-Based Kinase Inhibitors

| Cellular Process | Observed Effect | Reference |

| Apoptosis | Induction | bohrium.com |

| Cell Cycle | G0/G1 Arrest | bohrium.com |

This table reflects findings for related indazole compounds and indicates potential activities for this compound.

Signal Transduction Pathway Interventions

The ability of this compound and its analogs to inhibit kinases directly translates to interventions in cellular signal transduction pathways. These pathways are the communication networks within a cell that relay signals from the cell surface to the nucleus, dictating cellular responses.

A prominent example is the BCR-ABL signaling pathway, which is constitutively active in chronic myeloid leukemia (CML). Indazole-based inhibitors have been developed to target the ABL kinase, thereby blocking this aberrant signaling and inhibiting the growth of CML cells. bohrium.comsemanticscholar.org

Other important signal transduction pathways that are often targeted by kinase inhibitors include those mediated by receptor tyrosine kinases (RTKs) such as the vascular endothelial growth factor receptor (VEGFR) and the platelet-derived growth factor receptor (PDGFR). These pathways are crucial for angiogenesis (the formation of new blood vessels) and tumor growth. By inhibiting these RTKs, indazole derivatives can disrupt the tumor blood supply and inhibit cancer progression.

Furthermore, the PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation, is another potential target. Inhibition of kinases within this pathway can lead to decreased cell viability and increased apoptosis. While direct evidence for this compound is pending, the broader class of indazole-based kinase inhibitors has demonstrated activity against these critical signaling cascades.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Indazolyl Substitutions on Biological Activity

The indazole moiety is a crucial component of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline, playing a pivotal role in its interaction with target proteins. Modifications to this ring system have a profound impact on biological activity.

Substitutions at various positions of the indazole ring have been explored to optimize potency and selectivity. For instance, the introduction of small alkyl or halogen groups at the C3, C5, C6, and C7 positions can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity. SAR studies on related indazole-containing kinase inhibitors have shown that the nature and position of these substituents are critical. nih.gov

Furthermore, the nitrogen atoms of the pyrazole (B372694) ring within the indazole scaffold are key interaction points. N1-alkylation of the indazole ring is a common strategy to enhance cellular permeability and potency. nih.govbeilstein-journals.org The size and nature of the alkyl group at the N1 position can significantly affect the compound's biological profile. beilstein-journals.org For example, small, unbranched alkyl groups are often favored.

A representative SAR study on the impact of indazolyl substitutions might yield data similar to that presented in Table 1.

Table 1: Impact of Indazolyl Substitutions on Biological Activity This table is a representative example based on general SAR principles for indazole-based inhibitors and does not represent actual experimental data for a specific target.

| Compound | R1 (at N1) | R3 (at C3) | R5 (at C5) | Kinase Inhibition IC₅₀ (nM) |

|---|---|---|---|---|

| 1a | H | H | H | 150 |

| 1b | CH₃ | H | H | 75 |

| 1c | H | CH₃ | H | 120 |

| 1d | H | H | F | 90 |

| 1e | H | H | Cl | 85 |

| 1f | CH₃ | H | F | 40 |

Influence of Chloroaniline Moiety Structural Modifications

The 3-chloroaniline (B41212) moiety is another critical determinant of the biological activity of this class of compounds. The chlorine atom at the 3-position and the amino group at the 1-position are key features that contribute to the binding of the molecule to its target.

The presence and position of the chlorine atom are often crucial for potent inhibitory activity. It can form important halogen bonds or occupy a specific hydrophobic pocket within the active site of the target kinase. The amino group typically acts as a hydrogen bond donor, forming a key interaction with the hinge region of the kinase.

Modifications to the chloroaniline ring, such as the introduction of additional substituents or the replacement of the chlorine atom with other halogens or small alkyl groups, can significantly alter the compound's potency and selectivity. mdpi.com For instance, the replacement of the chlorine with a fluorine atom might alter the electronic properties and metabolic stability of the compound.

Role of Inter-ring Linker Regions and Spacer Lengths

The length and flexibility of the linker are critical parameters. While the ether linkage is common, researchers have explored other types of linkers, such as thioether, amino, or short alkyl chains, to modulate the compound's properties. nih.gov Variations in the linker can affect the molecule's rotational freedom and its ability to adopt the most favorable conformation for binding. The optimal linker length and composition are highly dependent on the specific topology of the target's active site.

Strategic Fluorine and Trifluoromethyl Substituent Effects

The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. researchgate.net

Fluorine Substitution: The introduction of a fluorine atom can have multiple beneficial effects. Its high electronegativity can lead to favorable electronic interactions with the target protein. Furthermore, fluorine substitution can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound. The small size of the fluorine atom allows it to replace a hydrogen atom without causing significant steric hindrance.

Trifluoromethyl Substitution: The trifluoromethyl group is a strong electron-withdrawing group that can significantly alter the pKa of nearby functional groups, influencing their ionization state and interaction with the target. Its lipophilic nature can enhance membrane permeability and improve oral bioavailability. The CF₃ group can also participate in favorable hydrophobic interactions within the binding pocket of the target protein. nih.gov

Rational Design Principles for Enhanced Potency and Selectivity of this compound Analogues

The rational design of more potent and selective analogues of this compound is guided by a deep understanding of the SAR principles discussed above and the three-dimensional structure of the target protein. nih.gov

Key design strategies include:

Structure-Based Drug Design (SBDD): Utilizing X-ray crystal structures of the target protein in complex with inhibitors to identify key binding interactions and unoccupied pockets. This information guides the design of new analogues with improved affinity and selectivity.

Fragment-Based Drug Design (FBDD): Identifying small molecular fragments that bind to specific regions of the target protein and then linking them together or growing them to create more potent lead compounds.

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. nih.gov For example, replacing a metabolically liable methyl group with a trifluoromethyl group.

Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict the binding modes and affinities of designed analogues, helping to prioritize the synthesis of the most promising compounds.

Metabolic Pathways and Biotransformation of 4 1h Indazol 4 Yl Oxy 3 Chloroaniline

Spectroscopic Characterization of Metabolites

It is concluded that the metabolic profile of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline has not been characterized in publicly accessible scientific literature.

Advanced Analytical Techniques for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

¹H NMR Analysis: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton in the molecule would be expected. The aromatic protons on the chloroaniline and indazole rings would appear in the downfield region, typically between 6.5 and 8.5 ppm. The specific coupling patterns (singlets, doublets, triplets) and their integration values would confirm the substitution pattern on both ring systems. The N-H protons of the aniline (B41778) and indazole groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Analysis: The ¹³C NMR spectrum provides complementary information by showing a signal for each unique carbon atom. The carbon atoms in the aromatic rings would resonate in the range of 100-160 ppm. The carbon atom attached to the chlorine (C-Cl) and the one bonded to the ether oxygen (C-O) would have characteristic chemical shifts influenced by the electronegativity of these substituents.

While specific spectral data for this compound is not widely published in readily accessible literature, its use as an intermediate in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives has been noted in medicinal chemistry research. lookchem.com The characterization would have been a critical step in such synthetic work.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition and exact mass of this compound.

With a molecular formula of C₁₃H₁₀ClN₃O, the expected monoisotopic mass can be calculated with high precision. HRMS analysis, often coupled with electrospray ionization (ESI), would yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that closely matches the theoretical value, typically within a few parts per million (ppm). This high accuracy confirms the elemental formula and rules out other potential molecular formulas.

Further fragmentation analysis (MS/MS) can provide structural information by breaking the molecule into smaller, characteristic pieces. Expected fragmentation patterns would include cleavage of the ether bond, loss of the chloroaniline moiety, or fragmentation of the indazole ring, providing further confirmation of the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Key expected absorption bands for this compound would include:

N-H Stretching: The aniline (NH₂) and indazole (N-H) groups would exhibit stretching vibrations in the region of 3200-3500 cm⁻¹. The primary amine may show two distinct bands corresponding to symmetric and asymmetric stretching.

C-H Aromatic Stretching: Vibrations for the C-H bonds on the aromatic rings would be observed just above 3000 cm⁻¹.

C=C Aromatic Stretching: Multiple sharp peaks in the 1400-1600 cm⁻¹ region would be indicative of the aromatic rings.

C-O-C Ether Stretching: A strong, characteristic band for the aryl ether linkage would be expected around 1200-1250 cm⁻¹.

C-Cl Stretching: The vibration for the carbon-chlorine bond typically appears in the fingerprint region, around 700-800 cm⁻¹.

Chromatographic Techniques for Purity Assessment and Metabolic Profiling (HPLC, GC-MS)

Chromatographic methods are essential for determining the purity of this compound and for studying its metabolic fate.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), would be employed. The compound would elute at a specific retention time, and the peak area would be proportional to its concentration. Purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Commercial suppliers often provide HPLC data to certify the purity of their products. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like this, GC-MS could be used if the compound is derivatized to increase its volatility. It is a powerful technique for identifying and quantifying impurities or potential metabolites in various samples.

X-ray Crystallography for Ligand-Protein Co-crystal Structures

X-ray crystallography provides the most definitive three-dimensional structure of a molecule. To perform this analysis, a suitable single crystal of this compound must be grown. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise spatial arrangement of atoms, bond lengths, and bond angles.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₃H₁₀ClN₃O). A close agreement between the experimental and theoretical values serves as a strong confirmation of the compound's elemental composition and purity.

| Element | Theoretical Percentage |

| Carbon (C) | 60.13% |

| Hydrogen (H) | 3.88% |

| Nitrogen (N) | 16.18% |

| Chlorine (Cl) | 13.65% |

| Oxygen (O) | 6.16% |

Future Directions and Research Perspectives

Development of Novel Analogues of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline with Improved Biological Profiles

A primary avenue of future research involves the strategic modification of the this compound core to create novel analogues with enhanced biological properties. This approach, central to medicinal chemistry, aims to improve potency, selectivity, and pharmacokinetic profiles, or to overcome mechanisms of drug resistance.

Research into related indazole-based compounds provides a clear blueprint for this strategy. For instance, in the development of inhibitors for the BCR-ABL kinase, which is implicated in chronic myeloid leukemia (CML), a focused design strategy based on a 3-aminoindazole scaffold yielded significant improvements. nih.gov Scientists discovered that replacing a morpholine (B109124) group with a (4-ethylpiperazin-1-yl)methyl moiety led to a compound, AKE-72, with vastly superior inhibitory activity against both the wild-type (WT) and the drug-resistant T315I mutant of the BCR-ABL kinase. nih.govsemanticscholar.org This highlights how targeted modifications to a peripheral moiety can dramatically enhance potency.

| Compound | Modification | BCR-ABL WT IC₅₀ (nM) | BCR-ABL T315I IC₅₀ (nM) |

|---|---|---|---|

| Indazole I (Lead Compound) | Morpholine moiety | >1000 | >1000 |

| AKE-72 (Analogue) | Replaced with (4-ethylpiperazin-1-yl)methyl | < 0.5 | 9 |

Similarly, in the pursuit of inhibitors for Polo-like kinase 4 (PLK4), a target in breast cancer, researchers utilized structural simplification and fragment growth methodologies on an N-(1H-indazol-6-yl)benzenesulfonamide core. nih.gov This led to the synthesis of compound K22, which incorporated a 3-ethenylpyridine group and exhibited exceptional inhibitory activity. nih.gov

| Compound | PLK4 IC₅₀ (nM) | MCF-7 Cell Line IC₅₀ (µM) |

|---|---|---|

| K22 | 0.1 | 1.3 |

| Centrinone (Reference) | N/A | 4.8 |

These examples demonstrate that future work on this compound could systematically explore substitutions on the aniline (B41778) ring, the indazole nucleus, and the ether linkage to develop analogues with superior and tailored biological functions.

Further Elucidation of Broader Pharmacological Spectrum

While the indazole scaffold is prominent in oncology, particularly as kinase inhibitors, its therapeutic potential is not limited to this area. chemenu.combohrium.com A crucial future direction is to screen this compound and its derivatives against a wider range of biological targets to uncover new therapeutic applications.

Recent studies have successfully demonstrated the versatility of the indazole core. For example, novel derivatives of 3-chloro-6-nitro-1H-indazole were synthesized and evaluated for their antileishmanial activity. nih.govresearchgate.net One compound from this series proved to be a promising inhibitor of Leishmania major growth, indicating potential applications in treating parasitic diseases. nih.govresearchgate.net This expansion beyond cancer is a testament to the scaffold's adaptability. The indazole nucleus is present in compounds investigated for a wide array of pharmacological activities, including antimalarial, anti-tubercular, antimicrobial, and antidiabetic functions. nih.gov

Therefore, future research should involve broad-based screening of this compound to identify novel activities, potentially in areas like neurodegenerative disease, metabolic disorders, or infectious diseases.

Advanced Computational Modeling and Rational Drug Design Approaches

Modern drug discovery heavily relies on computational tools to predict how a molecule will interact with a biological target, thereby guiding the synthesis of more effective compounds. Applying these methods to this compound is a critical step in its future development.

Molecular docking and molecular dynamics simulations are powerful techniques in this domain. In the study of the antileishmanial indazole derivatives, molecular docking was used to show a highly stable binding orientation within the Leishmania trypanothione (B104310) reductase enzyme. nih.govresearchgate.net Subsequent molecular dynamics simulations confirmed the stability of this compound-enzyme complex in a simulated biological environment. nih.govresearchgate.net Similarly, the design of the potent PLK4 inhibitor K22 was supported by molecular docking, which helped rationalize its enhanced activity by revealing favorable binding modes. nih.gov

For this compound, these computational approaches can be used to:

Identify potential protein targets through reverse docking.

Predict binding affinities and orientations to guide the design of more potent analogues.

Analyze structure-activity relationships (SAR) to understand why certain chemical modifications lead to improved biological outcomes.

Employ a structure-guided drug design approach , as was done in the development of novel ABL inhibitors, to rationally build molecules with desired properties. bohrium.com

Exploration of New and Efficient Synthetic Methodologies

The ability to produce a compound and its analogues in a cost-effective, scalable, and efficient manner is paramount for extensive research and potential commercialization. Future work should focus on optimizing the synthesis of the this compound scaffold.

Other synthetic strategies reported for indazole-containing systems include 1,3-dipolar cycloaddition reactions, which were used to create novel antileishmanial candidates. nih.gov Exploring various synthetic routes, such as different coupling strategies for the ether linkage or novel methods for forming the indazole ring, could lead to more efficient and versatile production of this compound and its future analogues.

Deepening Understanding of Molecular Mechanisms of Action

Beyond identifying that a compound is active, it is essential to understand precisely how it functions at a molecular level. Future research must aim to elucidate the specific molecular interactions between this compound and its biological targets.

Detailed mechanistic studies on related indazole inhibitors have revealed key interactions that drive their potency. In the case of the advanced BCR-ABL inhibitor AKE-72, computational modeling predicted that the terminal nitrogen of its piperazinyl tail becomes protonated and forms a crucial hydrogen bond with the carbonyl oxygen of the Ile360 residue in the kinase's activation loop. semanticscholar.org This specific interaction is critical for its high affinity and ability to inhibit the drug-resistant mutant.

Similarly, for the antileishmanial indazoles, the mechanism was attributed to a network of both hydrophobic and hydrophilic interactions with the target enzyme, trypanothione reductase. nih.govresearchgate.net For the PLK4 inhibitor K22, docking studies also confirmed that it maintained key hydrogen bond connections within the kinase's binding site. nih.gov

Future investigations into this compound should use techniques like X-ray crystallography of the compound bound to its target protein, advanced NMR spectroscopy, and hydrogen-deuterium exchange mass spectrometry. These methods can provide high-resolution insights into the precise binding mode and the conformational changes induced in the target protein, offering a deeper understanding that is invaluable for designing next-generation compounds.

Q & A

Q. How can researchers optimize the synthesis of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use coupling reactions between 3-chloroaniline derivatives and indazol-4-ol under palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions). Adjust solvent polarity (e.g., DMSO for solubility) and temperature (80–120°C) to minimize side products .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the target compound. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Analytical Validation : Use TLC (silica gel, UV visualization) for real-time monitoring and LC-MS to detect low-concentration impurities .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Analysis : Acquire - and -NMR in deuterated DMSO to confirm aromatic proton environments (e.g., indazole C-H protons at δ 7.2–8.5 ppm) and amine functionality (δ 4.5–5.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z ~300–320) .

- X-ray Crystallography : For absolute configuration, grow single crystals in methanol/water (1:1) and refine structures using SHELX software .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and quantify byproducts (e.g., 3-chloroaniline) .

- Long-Term Stability : Store aliquots at -20°C (desiccated) and analyze monthly for 12 months. Use LC-MS to detect oxidation or hydrolysis products .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against kinase targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets of kinases (e.g., PfPK6, EGFR). Validate binding poses with MD simulations (GROMACS, 100 ns) .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors. Corrogate activity data from in vitro kinase inhibition assays .

Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?

Methodological Answer:

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor in cellular assays?

Methodological Answer:

- In Vitro Kinase Assays : Use recombinant kinases (e.g., PfPK6) with ATP-Glo™ luminescence kits to measure IC. Include staurosporine as a positive control .

- Cell-Based Testing : Treat cancer cell lines (e.g., HeLa, A549) with 0.1–100 µM compound. Assess viability via MTT assays and apoptosis via flow cytometry (Annexin V/PI staining) .

Q. What experimental designs address low reproducibility in biological activity studies?

Methodological Answer:

- Batch-to-Batch Consistency : Standardize synthesis protocols (e.g., strict temperature control, inert atmosphere) and validate purity (>98%) for each batch via HPLC .

- Positive/Negative Controls : Include known kinase inhibitors (e.g., imatinib) and vehicle-only groups in all assays. Use blinded data analysis to reduce bias .

Q. How can researchers identify and mitigate byproducts formed during synthesis?

Methodological Answer:

- Mechanistic Studies : Use LC-MS/MS to trace byproduct formation (e.g., dimerization or dehalogenation products). Optimize reaction stoichiometry (e.g., 1.2 eq coupling reagents) to suppress side reactions .

- Scavenger Agents : Add molecular sieves to absorb water or thiourea derivatives to trap reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.